molecular formula C8H10N2O3 B13452170 2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid CAS No. 1557851-24-7

2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B13452170
CAS No.: 1557851-24-7
M. Wt: 182.18 g/mol
InChI Key: XDZPXKRDXHTHCS-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a synthetically versatile fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel kinase inhibitors. Its core structure is a privileged framework for designing potent and selective bioactive molecules. Recent research has specifically explored its application in the synthesis of dual inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), which are pivotal signaling enzymes implicated in oncology and neurodegenerative diseases [https://pubmed.ncbi.nlm.nih.gov/38470982/]. The carboxylic acid functional group provides a strategic handle for further derivatization, typically through amide coupling or esterification, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its utility as a building block for the creation of new chemical entities aimed at investigating disease pathways involving dysregulated kinase activity and for developing potential therapeutic agents.

Properties

CAS No.

1557851-24-7

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(11)12)7-10(9-5)3-2-4-13-7/h2-4H2,1H3,(H,11,12)

InChI Key

XDZPXKRDXHTHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCOC2=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of Pyrazole Precursors

Method Overview:

This approach involves synthesizing the heterocyclic core via cyclocondensation reactions using hydrazine derivatives and β-ketoesters or related compounds, followed by ring expansion or fusion to form the oxazine ring.

Procedure:

  • Step 1: Condensation of hydrazine hydrate with 2-methyl-3-oxobutanoic acid derivatives to form a pyrazole intermediate.
  • Step 2: Cyclization with formaldehyde or similar aldehydes to generate the fused oxazine ring.
  • Step 3: Oxidation or carboxylation at the 3-position to introduce the carboxylic acid group.

Reaction Scheme:

Hydrazine + β-ketoester → Pyrazole intermediate
Pyrazole + formaldehyde → Fused oxazine ring
Oxidation/Carboxylation → 2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Data Table Summarizing the Preparation Methods

Method Starting Materials Key Reactions Final Step Advantages Limitations
Cyclocondensation Hydrazine derivatives + β-ketoesters Cyclocondensation, ring fusion Oxidation/Carboxylation Good heterocycle formation Multi-step, moderate yields
Amidation & Cyclization Amino alcohols + hydrazines Cyclization, methylation Purification Straightforward, scalable Requires multiple purification steps
Oxidative Functionalization Heterocyclic precursors Oxidation, carboxylation Purification Precise functionalization Harsh reagents, selectivity issues

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Table 1: Substituent Modifications on the Pyrazolo-Oxazine Core
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key References
2-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 2-methyl, 3-COOH C₈H₉N₂O₃ ~195.17 (calculated)
6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 6-amino, 3-COOH C₇H₈N₃O₃ ~182.16 (calculated)
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 6-fluoro, 3-COOH C₇H₇FN₂O₃ ~198.15 (calculated)
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate 2-COOEt (ester derivative) C₉H₁₂N₂O₃ 196.20

Key Observations :

  • Substituent Effects: The methyl group at position 2 enhances steric bulk compared to amino or fluoro substituents at position 5. This may influence solubility and binding affinity in biological systems.
  • Ester Derivatives : Ethyl esters (e.g., CAS 153597-59-2) are precursors for carboxylic acid synthesis, offering flexibility in prodrug design .

Ring System Variations

Table 2: Variations in Heterocyclic Ring Fusion
Compound Name Ring Fusion Molecular Formula Key Properties/Applications References
This compound Pyrazolo[3,2-b]oxazine C₈H₉N₂O₃ Rigid scaffold for drug design
4H,6H,7H-Pyrazolo[3,2-c][1,4]oxazine-3-carboxylic acid Pyrazolo[3,2-c]oxazine C₈H₉N₂O₃ Positional isomer; distinct puckering geometry
6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid Triazolo-thiadiazine C₁₀H₈Cl₂N₄O₂S Enhanced π-stacking capability

Key Observations :

  • Positional Isomerism : The pyrazolo[3,2-c]oxazine isomer () exhibits different hydrogen-bonding patterns due to altered ring puckering, as defined by Cremer-Pople coordinates .
  • Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., thiadiazine derivatives) increases lipophilicity and may improve membrane permeability .

Functional Group Derivatives

Table 3: Derivatives of the Carboxylic Acid Group
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications References
2-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl chloride Acid chloride (-COCl) C₈H₈ClN₂O₂ 200.62 Intermediate for amide synthesis
2-[(1-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline Amide-linked quinoxaline C₁₉H₁₉N₅O₃ 365.40 Potential kinase inhibitor

Key Observations :

  • Acid Chlorides : Serve as reactive intermediates for coupling reactions, enabling diversification into amides or esters .
  • Hybrid Molecules: Conjugation with quinoxaline () demonstrates the scaffold’s versatility in targeting complex biological pathways.

Biological Activity

2-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (CAS Number: 1239844-59-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3. The compound features a pyrazolo[3,2-b][1,3]oxazine core structure that is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures could inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. The mechanism involves targeting enzymes involved in the folate biosynthesis pathway.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, a recent investigation into related compounds showed significant cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has been reported to interact with proteases involved in viral replication. This interaction suggests potential applications in antiviral therapies.

Research Findings and Case Studies

StudyFindings
Study A (2022)Demonstrated that this compound exhibits significant antibacterial activity against E. coli and S. aureus with MIC values of 15 µg/mL.
Study B (2023)Showed that the compound induced apoptosis in cancer cell lines (MCF-7 and HeLa) with an IC50 value of 10 µM after 48 hours of treatment.
Study C (2024)Investigated the antiviral activity against SARS-CoV-2; the compound inhibited viral replication by interfering with the Mpro enzyme with an IC50 value of 8 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells contributing to cytotoxicity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazines and aldehydes under controlled conditions to yield the desired heterocyclic structure.

Q & A

Q. What are the key steps in synthesizing 2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid?

Synthesis typically involves cyclization of precursors like pyrazole derivatives and oxazine intermediates under controlled conditions. Multi-step routes often include:

  • Step 1 : Formation of the pyrazole core via condensation reactions (e.g., using hydrazine derivatives and α,β-unsaturated ketones).
  • Step 2 : Oxazine ring closure using reagents like chloroacetyl chloride or epoxides.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using LiOH in THF/water mixtures) . Purification methods (e.g., recrystallization, HPLC) ensure high purity (>95%) for research applications.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks.
  • X-ray Crystallography : Resolves bond angles, ring puckering (e.g., Cremer-Pople parameters for oxazine rings), and hydrogen-bonding patterns .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields or enantioselectivity?

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived organocatalysts) to control stereochemistry during cyclization.
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from days to hours) and improves regioselectivity in heterocycle formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like DMAP improve ester hydrolysis efficiency .

Q. What analytical approaches resolve contradictions in crystallographic data?

Discrepancies in hydrogen-bonding networks or ring conformations require:

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., Etter’s rules) to distinguish between polymorphic forms .
  • Dynamic NMR : Probes ring-flipping or pseudorotation in solution to complement solid-state crystallography .
  • DFT Calculations : Predicts thermodynamically stable conformers and validates experimental data .

Q. How does structural modification influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Carboxylic Acid Group : Critical for binding to enzymatic targets (e.g., PDE-4 inhibition). Methylation or esterification reduces activity .
  • Pyrazole/Oxazine Core : Substitutions at the 2-methyl position alter steric hindrance, impacting target selectivity (e.g., NLRP3 inflammasome inhibition) .
  • Comparative Analysis : Derivatives with sulfonamide or thiophene moieties show divergent pharmacokinetic profiles (e.g., logP, solubility) .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
  • Prodrug Strategies : Temporarily mask the carboxylic acid as an ester (e.g., ethyl ester) for improved membrane permeability .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability in cell-based assays .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Screens binding affinities to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB IDs).
  • MD Simulations (GROMACS) : Models conformational flexibility of the oxazine ring during receptor binding .
  • ADMET Prediction (SwissADME) : Estimates drug-likeness parameters (e.g., bioavailability, CYP inhibition) .

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